8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antihypertensive Activity
Compounds derived from 7,8-polymethylenehypoxanthines, similar in structure to the queried chemical, were found to have antiviral and antihypertensive activities. Specifically, 6-substituted purines were examined for their antiviral properties, while 1-substituted purines were assessed for their antihypertensive effects (Nilov et al., 1995).
Synthetic Applications in Imidazole Derivatives
The formation of 4H-imidazole derivatives from reactions involving similar compounds has been documented. These derivatives were obtained through reactions with NH-acidic heterocycles. The study provided insights into the mechanisms of these reactions, which could be relevant for understanding the reactivity and applications of the compound (Mukherjee-Müller et al., 1979).
Purine Analog Synthesis
Research into the synthesis of disubstituted 1-benzylimidazoles, which are significant precursors of purine analogs, could be relevant. The work involved different reaction pathways and conditions to generate a range of purine analogs, which have diverse applications in medicinal chemistry (Alves et al., 1994).
Fluorescence Sensing Applications
Lanthanide(III)-organic frameworks involving dimethylphenyl imidazole dicarboxylate structures, closely related to the chemical , exhibited selective sensitivity to benzaldehyde-based derivatives. This suggests potential applications of the compound in fluorescence sensing technologies (Shi et al., 2015).
Catalytic Activity in Polymer Synthesis
Imidazole derivatives have been shown to catalyze the oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a process crucial in high-performance engineering plastics. This research suggests potential catalytic roles for similar compounds in polymer synthesis (Gamez et al., 2001).
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-7-10-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-8-12(2)11-13(16)3/h7-9,11H,1,10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDUASJQVRJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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